Cas no 1699247-01-2 (1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-5,5-dimethyl-, methyl ester)

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-5,5-dimethyl-, methyl ester structure
1699247-01-2 structure
Product Name:1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-5,5-dimethyl-, methyl ester
CAS No:1699247-01-2
MF:C11H17ClO3
MW:232.703882932663
CID:5275109
Update Time:2025-06-22

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-5,5-dimethyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
    • Methyl2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
    • 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-5,5-dimethyl-, methyl ester
    • Inchi: 1S/C11H17ClO3/c1-9(2)5-4-6-10(7-9)11(12,15-10)8(13)14-3/h4-7H2,1-3H3
    • InChI Key: SHHHWEORDRGSBC-UHFFFAOYSA-N
    • SMILES: ClC1(C(=O)OC)C2(CCCC(C)(C)C2)O1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 302
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.8

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-5,5-dimethyl-, methyl ester Pricemore >>

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Additional information on 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-5,5-dimethyl-, methyl ester

1-Oxaspiro[2.5]octane-2-carboxylic Acid, 2-Chloro-5,5-Dimethyl-, Methyl Ester: A Comprehensive Overview

The compound with CAS No. 1699247-01-2, commonly referred to as 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-5,5-dimethyl-, methyl ester, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique spirocyclic structure, which combines a lactone ring with a methyl ester group, making it a valuable substrate for various chemical transformations and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of ring-closing metathesis and esterification reactions. Researchers have demonstrated that the spirocyclic structure of this molecule plays a crucial role in its pharmacokinetic properties, particularly in terms of bioavailability and metabolic stability. These findings have implications for its potential application as a drug candidate in the treatment of various diseases, including inflammatory disorders and neurodegenerative conditions.

In terms of its structural characteristics, the methyl ester group at position 2 contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes. This property is particularly advantageous in drug delivery systems where efficient uptake into target cells is critical. Furthermore, the presence of the chloro substituent at position 5 introduces additional electronic effects that can modulate the molecule's reactivity and selectivity in biological systems.

Recent studies have also explored the environmental impact of this compound, with particular emphasis on its biodegradability and toxicity profiles. Findings indicate that under aerobic conditions, the methyl ester group undergoes rapid hydrolysis, leading to the formation of the corresponding carboxylic acid. This degradation pathway suggests that the compound has a relatively low environmental persistence, which aligns with current sustainability goals in pharmaceutical development.

From a therapeutic standpoint, the spirocyclic structure of this compound has been shown to exhibit potent anti-inflammatory activity through inhibition of cyclooxygenase enzymes. Preclinical trials have demonstrated that it possesses comparable efficacy to nonsteroidal anti-inflammatory drugs (NSAIDs) while exhibiting reduced gastrointestinal side effects. These results highlight its potential as a safer alternative for patients requiring long-term anti-inflammatory therapy.

Moreover, advancements in computational chemistry have allowed researchers to model the interactions between this compound and various biological targets at an atomic level. Molecular docking studies have revealed that the chloro substituent plays a pivotal role in stabilizing interactions within enzyme active sites, thereby enhancing binding affinity and selectivity.

In conclusion, 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-5,5-dimethyl-, methyl ester represents a promising lead compound for drug development due to its unique structural features and favorable pharmacokinetic properties. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial applications in organic chemistry and pharmacology.

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